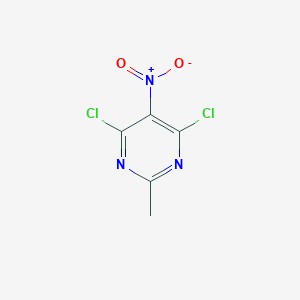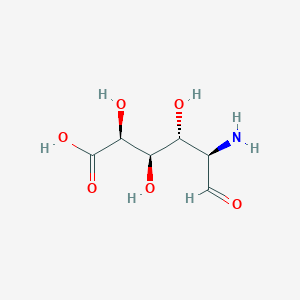
4,6-二氯-2-甲基-5-硝基嘧啶
描述
4,6-Dichloro-2-methyl-5-nitropyrimidine is an organic compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208.00 g/mol . It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to the pyrimidine ring. This compound is typically a colorless crystalline solid that is soluble in organic solvents .
科学研究应用
4,6-Dichloro-2-methyl-5-nitropyrimidine has several applications in scientific research:
作用机制
Target of Action
It is known to be a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Mode of Action
It is known to be used in the synthesis of more complex compounds, implying that it likely interacts with other molecules to form new structures .
Biochemical Pathways
It is used in the synthesis of biologically active compounds, suggesting that it may play a role in various biochemical reactions .
Pharmacokinetics
Its physical properties such as density (16±01 g/cm3), boiling point (3104±370 °C at 760 mmHg), and molecular weight (208002) can provide some insights into its potential bioavailability .
Result of Action
As a building block in the synthesis of more complex compounds, its effects are likely dependent on the specific compounds it helps to form .
Action Environment
It is known to be stored under inert gas (nitrogen or argon) at 2-8°c, suggesting that temperature and exposure to oxygen may affect its stability .
准备方法
Synthetic Routes and Reaction Conditions
4,6-Dichloro-2-methyl-5-nitropyrimidine can be synthesized through various methods. One common synthetic route involves the nitration of 4,6-dichloro-2-methylpyrimidine using nitric acid and sulfuric acid as nitrating agents . The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of 4,6-dichloro-2-methyl-5-nitropyrimidine often involves the use of large-scale nitration reactors. The process includes the careful handling of nitrating agents and the implementation of safety measures to prevent any hazardous reactions. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity .
化学反应分析
Types of Reactions
4,6-Dichloro-2-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Although less common, the methyl group can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dichloro-5-nitropyrimidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4,6-Dichloro-5-nitropyrimidine:
Uniqueness
4,6-Dichloro-2-methyl-5-nitropyrimidine is unique due to the presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the pyrimidine ring. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
4,6-dichloro-2-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-2-8-4(6)3(10(11)12)5(7)9-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXGPTXSLFZVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065367 | |
| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13162-43-1 | |
| Record name | 4,6-Dichloro-2-methyl-5-nitropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13162-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013162431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-methyl-5-nitropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,6-dichloro-2-methyl-5-nitropyrimidine a useful starting material for synthesizing diverse purine analogs?
A1: 4,6-Dichloro-2-methyl-5-nitropyrimidine serves as a versatile building block due to its two chlorine atoms, which can be sequentially displaced by various nucleophiles. This allows for the step-wise introduction of different substituents at the 4 and 6 positions of the pyrimidine ring. As demonstrated in the research, reacting the compound with a primary amine followed by benzylmercaptan leads to a 4-(substituted)amino-6-benzylthio-5-nitropyrimidine intermediate. [] This intermediate can be further modified and cyclized to generate diverse 2,6,8,9-tetrasubstituted purines. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82684.png)







